molecular formula C13H8Br2N2O2S B12967152 2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12967152
M. Wt: 416.09 g/mol
InChI Key: ULLDOFQBAHETSZ-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms at the 2 and 4 positions, a phenylsulfonyl group, and a pyrrolo[2,3-b]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient brominating agents, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The bromine atoms and phenylsulfonyl group play crucial roles in its reactivity and binding properties. The compound can participate in various pathways, including electrophilic and nucleophilic substitution reactions, which are fundamental to its applications in synthesis and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of bromine atoms and the phenylsulfonyl group, which imparts distinct reactivity and potential applications compared to its analogs. This combination allows for versatile chemical transformations and interactions, making it valuable in various research fields.

Properties

Molecular Formula

C13H8Br2N2O2S

Molecular Weight

416.09 g/mol

IUPAC Name

1-(benzenesulfonyl)-2,4-dibromopyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H8Br2N2O2S/c14-11-6-7-16-13-10(11)8-12(15)17(13)20(18,19)9-4-2-1-3-5-9/h1-8H

InChI Key

ULLDOFQBAHETSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)Br

Origin of Product

United States

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